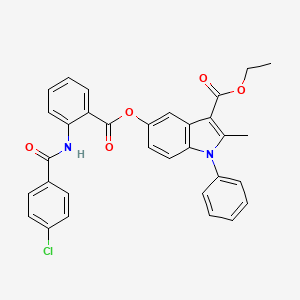
ethyl 5-((2-(4-chlorobenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-((2-(4-chlorobenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C32H25ClN2O5 and its molecular weight is 553.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 5-((2-(4-chlorobenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex compound with potential biological activities that warrant detailed exploration. This article reviews its synthesis, biological activities, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C26H24ClN3O5
- Molecular Weight : 485.94 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole core, introduction of the benzoyl and chlorobenzamide groups, and esterification to yield the final product. Detailed synthetic pathways can be referenced from patent literature and chemical synthesis publications.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains, particularly focusing on its efficacy against Mycobacterium tuberculosis (Mtb).
-
In Vitro Studies :
- The compound demonstrated inhibitory effects on Mtb with a Minimum Inhibitory Concentration (MIC) comparable to established antimycobacterial agents. In a study involving various indole derivatives, compounds with similar structural features showed MIC values ranging from 28 µM to over 120 µM against Mtb, indicating a structure-activity relationship where modifications significantly influenced antimicrobial potency .
-
Mechanism of Action :
- The proposed mechanism involves interference with bacterial cell wall synthesis and metabolic pathways critical for bacterial survival. Time-kill assays indicated that the compound exhibited bactericidal activity at concentrations close to its MIC, suggesting a rapid onset of action against the bacteria .
Antioxidant Properties
Indoles are known for their antioxidant capabilities. Studies have shown that certain substituted indoles can scavenge free radicals effectively:
- DPPH Scavenging Assay : Compounds structurally related to this compound have demonstrated up to 81% inhibition in radical scavenging assays at concentrations of 1 mM, comparable to melatonin, a well-known antioxidant .
Case Study 1: Antimycobacterial Efficacy
In a recent study evaluating various indole derivatives for their antimycobacterial activity, this compound was among the top performers with an MIC of approximately 30 µM against multidrug-resistant Mtb strains. This highlights its potential as a lead compound in developing new treatments for tuberculosis.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment on HepG2 and Vero cell lines revealed that while some derivatives exhibited toxicity at high concentrations, this compound showed minimal cytotoxic effects at lower doses (below 30 µM), indicating a favorable therapeutic window for further development .
Data Summary Table
Propiedades
IUPAC Name |
ethyl 5-[2-[(4-chlorobenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25ClN2O5/c1-3-39-32(38)29-20(2)35(23-9-5-4-6-10-23)28-18-17-24(19-26(28)29)40-31(37)25-11-7-8-12-27(25)34-30(36)21-13-15-22(33)16-14-21/h4-19H,3H2,1-2H3,(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTVRTWPPOJNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














